molecular formula C11H15BrOS B14040723 (3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane

(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane

Cat. No.: B14040723
M. Wt: 275.21 g/mol
InChI Key: ZYSADBJHUJWBHI-UHFFFAOYSA-N
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Description

(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C11H15BrOS It is characterized by the presence of a bromine atom, an isopropyl group, a methoxy group, and a methylsulfane group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane typically involves the following steps:

    Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride (CH3CHClCH3) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Methylsulfane Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Regeneration of the sulfane.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, isopropyl, methoxy, and methylsulfane groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-isopropylphenyl)(methyl)sulfane: Lacks the methoxy group, which may affect its reactivity and applications.

    (3-Bromo-2-isopropoxy-5-methoxyphenyl)(methyl)sulfane): Contains an isopropoxy group instead of an isopropyl group, leading to different chemical properties.

    (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane: Contains a fluorine atom instead of an isopropyl group, which can significantly alter its reactivity and biological activity.

Uniqueness

(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H15BrOS

Molecular Weight

275.21 g/mol

IUPAC Name

1-bromo-2-methoxy-3-methylsulfanyl-5-propan-2-ylbenzene

InChI

InChI=1S/C11H15BrOS/c1-7(2)8-5-9(12)11(13-3)10(6-8)14-4/h5-7H,1-4H3

InChI Key

ZYSADBJHUJWBHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)OC)SC

Origin of Product

United States

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